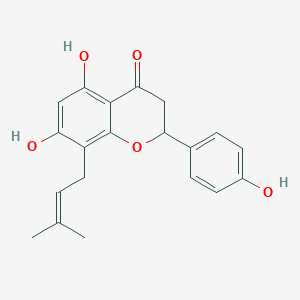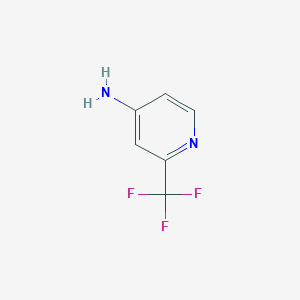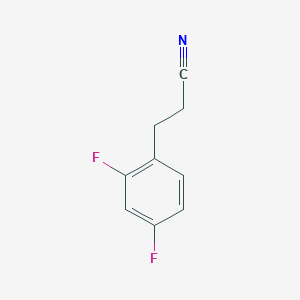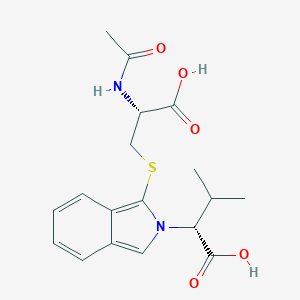
Sophoraflavanona B
Descripción general
Descripción
Sophoraflavanone B, also known as 8-prenylnaringenin, is a prenylflavonoid phytoestrogen. It is a naturally occurring compound found in the genus Sophora, which belongs to the Fabaceae family. This compound is known for its significant estrogenic activity, making it one of the most potent phytoestrogens identified .
Aplicaciones Científicas De Investigación
Sophoraflavanone B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prenylation reactions and flavonoid chemistry.
Biology: Investigated for its estrogenic activity and potential effects on hormone-related pathways.
Industry: Utilized in the development of natural health products and supplements.
Mecanismo De Acción
Sophoraflavanone B, also known as 8-isopentenylnaringenin, is a prenylflavonoid phytoestrogen . It has been reported to be the most estrogenic phytoestrogen known .
Target of Action
The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . It also targets CUB domain-containing protein 1 (CDCP1), which contributes to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance by regulating EGFR signaling pathways .
Mode of Action
8-isopentenylnaringenin interacts with its targets, leading to a variety of changes. It binds to and activates ERα more times than it does to ERβ . Its effects are similar to those of estradiol, but it is considerably less potent in comparison . When it targets CDCP1, it reduces CDCP1 protein levels and malignant features .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the phosphorylation and degradation of IκBα as well as the subsequent p65 translocation to dampen NF-κB activity . It also inhibits JNK phosphorylation to suppress AP-1’s transcriptional activity . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance, inhibits downstream EGFR pathway signaling, and exerts additive effects on cell death .
Result of Action
The molecular and cellular effects of 8-isopentenylnaringenin’s action are diverse. It has been shown to preserve bone density , reduce hot flashes , induce the secretion of prolactin, and increase other estrogenic responses . It also adversely affects male sperm . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance and exerts additive effects on cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-isopentenylnaringenin. For example, the compound is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former . It can be produced from isoxanthohumol in fungal cells cultures , and by flora in the human intestine .
Análisis Bioquímico
Biochemical Properties
Sophoraflavanone B interacts with various enzymes, proteins, and other biomolecules. It is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . Its effects are similar to those of estradiol, but it is considerably less potent in comparison .
Cellular Effects
Sophoraflavanone B has been identified to possess several health-promising effects including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities . It also caused cell wall weakening and consequently membrane damage had occurred, and intracellular constituents leaked from the cell as the proposed mechanism of its antimicrobial activity against methicillin-resistant-Staph. aureus (anti-MRSA) .
Molecular Mechanism
Sophoraflavanone B exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of ERα , indicating that it binds to and activates this estrogen receptor. This interaction influences gene expression and cellular metabolism, contributing to its various biological effects .
Temporal Effects in Laboratory Settings
It is known that the expression of MMP-9 in mouse brain microvascular endothelial cells was stimulated by TNF-α through the activation of ERK1/2, p38 MAPK, and JNK1/2 via the TNF receptor (TNFR) with a connection to the NF-κB signaling pathway .
Dosage Effects in Animal Models
In animal models, the effects of Sophoraflavanone B vary with different dosages. For instance, in a zebrafish model, IAI (80 and 160 μM) inhibited melanin biosynthesis by about 30.0% while KR (20 μM) stimulated melanogenesis by 36.9% .
Metabolic Pathways
Sophoraflavanone B is involved in various metabolic pathways. It is a product of the shikimate-acetate and isoprenoid pathways . It is also known to interact with enzymes and cofactors within these pathways .
Transport and Distribution
It is known that it is a product of the shikimate-acetate and isoprenoid pathways , suggesting that it may be transported and distributed via mechanisms associated with these pathways.
Subcellular Localization
It is known that it is a product of the shikimate-acetate and isoprenoid pathways , suggesting that it may be localized to compartments or organelles associated with these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sophoraflavanone B can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin. The reaction typically requires a prenyl donor, such as dimethylallyl diphosphate, and a catalyst, often a Lewis acid like aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Sophoraflavanone B involves the extraction of the compound from natural sources, such as the roots of Sophora flavescens. The extraction process includes solvent extraction, followed by purification steps like column chromatography and crystallization to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Sophoraflavanone B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Sophoraflavanone G
- Sophoraflavanone I
- Kurarinone
- Kushenols A and I
Uniqueness
Sophoraflavanone B is unique due to its high estrogenic activity, which is comparable to that of estradiol but with lower potency. This makes it a valuable compound for studying estrogenic effects and developing therapeutic agents with fewer side effects compared to synthetic estrogens .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333502 | |
| Record name | 8-Isopentenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68682-02-0 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isopentenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)




![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)




